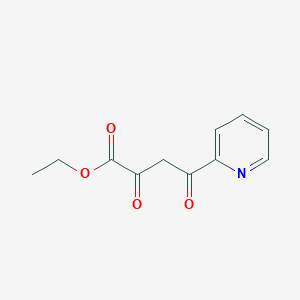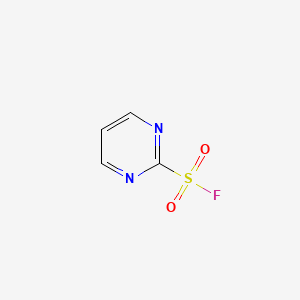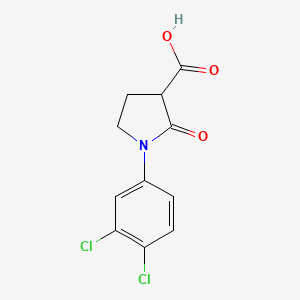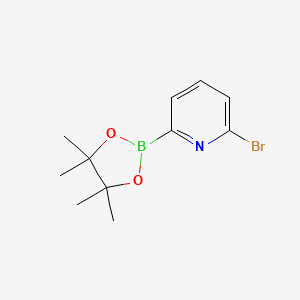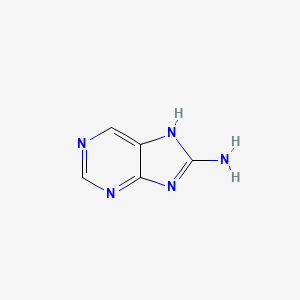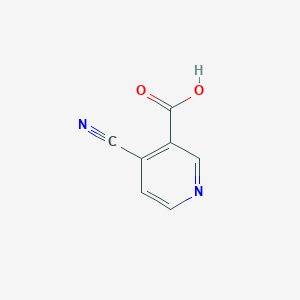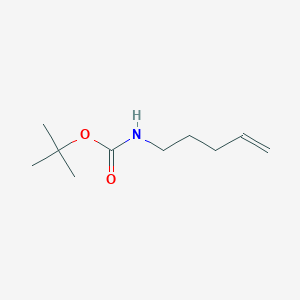![molecular formula C10H11N3O2 B1280931 Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 55899-23-5](/img/structure/B1280931.png)
Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 . It is also known as 4-Amino-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate can be represented by the InChI code: 1S/C10H11N3O2/c1-2-15-10(14)7-6-12-13-5-3-4-8(11)9(7)13/h3-6H,2,11H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate is an off-white solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Applications De Recherche Scientifique
1. Neuroprotective and Anti-neuroinflammatory Agents
- Methods of Application: The compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
2. Synthesis of Pyrazolo-annulated Pyridines
- Application Summary: The use of 5 (4)-aminopyrazoles in the synthesis of pyrazolo [3,4- b ]- and pyrazolo [4,3- b ]pyridines is summarized and systematized. The synthetic methods are classified based on how well studied the pyrazolopyridine fragment is .
- Methods of Application: The review does not provide specific methods of application or experimental procedures .
- Results: The review does not provide specific results or outcomes .
3. Antiviral Agents
- Application Summary: Pyrimidine and its derivatives have been proven to use antiviral activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
- Methods of Application: The compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the antiviral activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising antiviral properties .
4. Kinase Inhibitors
- Application Summary: The special interest toward pyrazolo [3,4- b ]pyridines is owed to the discovery among them of the drug riociguat (Adempas) ( I ), which is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
- Methods of Application: The review does not provide specific methods of application or experimental procedures .
- Results: The review does not provide specific results or outcomes .
3. Antiviral Agents
- Application Summary: Pyrimidine and its derivatives have been proven to use antiviral activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
- Methods of Application: The compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the antiviral activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising antiviral properties .
4. Kinase Inhibitors
- Application Summary: The special interest toward pyrazolo [3,4- b ]pyridines is owed to the discovery among them of the drug riociguat (Adempas) ( I ), which is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
- Methods of Application: The review does not provide specific methods of application or experimental procedures .
- Results: The review does not provide specific results or outcomes .
Safety And Hazards
Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate is classified as Acute toxicity - Category 4, Oral Skin irritation, Category 2 Specific target organ toxicity – single exposure, Category 3 . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)7-6-12-13-5-3-4-8(11)9(7)13/h3-6H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMMFDXLBSKWEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=CN2N=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

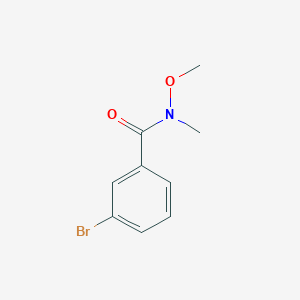
![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)
